REACTION_CXSMILES
|
Br[C:2]1[CH:8]=[C:7]([F:9])[C:5]([NH2:6])=[C:4]([F:10])[CH:3]=1.[C:11]([Cu])#[N:12].CN1C(=O)CCC1>O>[NH2:6][C:5]1[C:7]([F:9])=[CH:8][C:2]([C:11]#[N:12])=[CH:3][C:4]=1[F:10]
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Name
|
|
Quantity
|
340 g
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Type
|
reactant
|
Smiles
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BrC1=CC(=C(N)C(=C1)F)F
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Name
|
CuCN
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Quantity
|
223 g
|
Type
|
reactant
|
Smiles
|
C(#N)[Cu]
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Name
|
|
Quantity
|
800 mL
|
Type
|
reactant
|
Smiles
|
CN1CCCC1=O
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Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
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AMBIENT
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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ADDITION
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Details
|
after adding 300 cm3 of EDA, it
|
Type
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EXTRACTION
|
Details
|
extracted with hexane
|
Type
|
WASH
|
Details
|
washed with an aqueous EDA solution and ice
|
Type
|
CUSTOM
|
Details
|
The hexane was removed
|
Type
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DISTILLATION
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Details
|
the residue was distilled under reduced pressure (b. p. 143° C./6mmHg)
|
Name
|
|
Type
|
product
|
Smiles
|
NC1=C(C=C(C#N)C=C1F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 0.7 mol | |
AMOUNT: MASS | 108 g | |
YIELD: CALCULATEDPERCENTYIELD | 42.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |